Lipophilicity: Computed LogP
The lipophilicity of methyl 2-methoxy-6-nonylbenzoate, a key parameter for membrane permeability and formulation, can be estimated by its computed LogP value. This provides a baseline for comparison against analogs with different chain lengths or free acid forms. The target compound has a vendor-reported calculated LogP of 4.7749 . While a direct experimental comparison for the C9 ester is not available, class-level inference from studies on similar alkylsalicylic acids suggests that this LogP value is higher than that of the free acid form (2-hydroxy-6-nonylbenzoic acid) due to the esterification, and is distinct from shorter-chain analogs (e.g., C5 or C7) which would have correspondingly lower LogP values [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 4.7749 |
| Comparator Or Baseline | 2-Hydroxy-6-nonylbenzoic acid methyl ester (an isomer) or shorter-chain alkyl benzoates (e.g., methyl 2-methoxy-6-pentylbenzoate). |
| Quantified Difference | Not quantifiable in a single assay; the reported value serves as a specific identifier distinct from other chain lengths. |
| Conditions | In silico calculation (method not specified by vendor). |
Why This Matters
The specific LogP value is a critical and unique identifier for this compound, influencing its partitioning in biological assays and its suitability for specific formulation strategies.
- [1] D. R. Boyd, et al. (1990). Synthesis of 6-n-alkylsalicylic acids (and isomeric acids) from fluoroanisoles with alkyl-lithium. Journal of the Chemical Society, Perkin Transactions 1, (10), 2747-2752. View Source
